molecular formula C17H18Cl2N2O3S2 B5227865 N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide

N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide

Cat. No. B5227865
M. Wt: 433.4 g/mol
InChI Key: LNQGHVOOQPWFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, commonly known as DBeQ, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 and has since been used in various studies to investigate its mechanism of action and its potential applications in treating various diseases.

Mechanism of Action

DBeQ inhibits USP14 by binding to its catalytic domain, leading to the accumulation of ubiquitinated proteins and the inhibition of proteasome function. This results in the activation of the unfolded protein response (UPR) pathway, leading to cell death in cancer cells and the clearance of misfolded proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
DBeQ has been shown to have various biochemical and physiological effects, including the accumulation of ubiquitinated proteins, the inhibition of proteasome function, and the activation of the UPR pathway. It has also been shown to induce cell death in cancer cells and to promote the clearance of misfolded proteins in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DBeQ has several advantages for lab experiments, including its potency and selectivity for USP14, its ability to induce cell death in cancer cells, and its potential application in the treatment of various diseases. However, it also has some limitations, including its potential toxicity and the need for further studies to investigate its long-term effects.

Future Directions

There are several future directions for the use of DBeQ in scientific research, including its potential application in combination with other drugs for the treatment of cancer, its use in the treatment of neurodegenerative diseases, and its potential application in the treatment of viral infections. Further studies are also needed to investigate its long-term effects and potential toxicity in vivo.

Synthesis Methods

DBeQ is synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzenesulfonyl chloride with 2-(3,4-dichlorobenzylthio) ethylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained through purification and crystallization.

Scientific Research Applications

DBeQ has been extensively used in scientific research as a potent inhibitor of the proteasome-associated deubiquitinase USP14. It has been shown to selectively target USP14, leading to the accumulation of ubiquitinated proteins and the inhibition of proteasome function. This has led to its potential application in the treatment of various diseases, including cancer, neurodegenerative diseases, and viral infections.

properties

IUPAC Name

N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S2/c1-12(22)21-14-3-5-15(6-4-14)26(23,24)20-8-9-25-11-13-2-7-16(18)17(19)10-13/h2-7,10,20H,8-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQGHVOOQPWFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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